The compound is classified as a boron-containing carboxylate and is part of the broader category of spirocyclic compounds. It is identified by its IUPAC name and has a molecular formula of with a molecular weight of approximately 363.31 g/mol. The compound is available from various chemical suppliers and is noted for its high purity, typically around 97% .
The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate generally involves several steps:
The specific reaction conditions (e.g., temperature, solvents) and catalysts used can vary based on the desired yield and purity of the final product .
The molecular structure of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate can be represented using various chemical notation systems:
O=C(N(CC1)CCC21C=C(B3OC(C)(C)C(C)(C)O3)CC2)OC(C)(C)C
This notation provides insight into its connectivity and functional groups.
Key Structural Features:
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are vital for further functionalization and exploring applications in medicinal chemistry .
The mechanism by which tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate exerts its effects in biological systems typically involves:
Quantitative data on binding affinities or specific biological pathways are often derived from pharmacological studies but are not extensively detailed in current literature .
The physical properties of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate include:
Property | Value |
---|---|
Purity | ≥ 97% |
Molecular Weight | 363.31 g/mol |
Appearance | Typically a solid |
Melting Point | Approximately 95 °C |
Solubility | Soluble in organic solvents |
Chemical properties include reactivity with nucleophiles due to the boron atom's electrophilic nature and potential acidity from the carboxylic group .
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate has potential applications in several areas:
Research continues to explore these applications further as new synthetic methods are developed and biological activities are characterized more comprehensively .
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3